![molecular formula C16H23FN2O4S B4900522 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4900522.png)
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Wirkmechanismus
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of several kinases that are involved in the development and progression of cancer. Specifically, it inhibits the activity of BTK, FLT3, and JAK3. By inhibiting these kinases, this compound is able to block the signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and suppress the activation of signaling pathways that promote the growth and survival of cancer cells. Additionally, this compound has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide for lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. Additionally, it has a favorable safety profile and has been shown to have minimal effects on normal cells. However, one limitation of this compound is that it is still in the early stages of clinical development, and its efficacy and safety in humans is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide. One area of focus could be to further investigate its efficacy and safety in clinical trials. Additionally, research could be conducted to identify potential biomarkers that could be used to predict response to this compound treatment. Finally, research could be conducted to identify potential combination therapies that could enhance the efficacy of this compound in cancer treatment.
Synthesemethoden
The synthesis of 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butanol and sodium hydroxide to form the corresponding ester. This ester is then reacted with piperidine-1-sulfonyl chloride to form the sulfonyl chloride derivative. Finally, the sulfonyl chloride derivative is reacted with 2-amino-4,6-dimethylpyridine to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of several kinases that are involved in the development and progression of cancer, including BTK, FLT3, and JAK3. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-16(2,11-20)18-15(21)13-10-12(6-7-14(13)17)24(22,23)19-8-4-3-5-9-19/h6-7,10,20H,3-5,8-9,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDEAKMKACOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.